2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol
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Overview
Description
“2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . This compound has a molecular weight of 221.93 .
Synthesis Analysis
The synthesis of boronic acid derivatives like “2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester” often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for “2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester” is1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H
. Chemical Reactions Analysis
Boronic acids and their esters, including “2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis
The compound “2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester” has a molecular weight of 221.93 . It is only marginally stable in water . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring .Mechanism of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Future Directions
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Therefore, the future directions of “2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester” could be in the field of drug design and delivery, especially in therapies that require boron carriers .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDKJZKSVDAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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